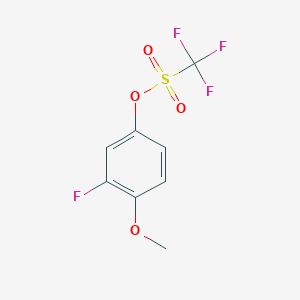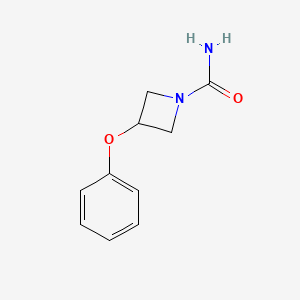
3-Phenoxyazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxyazetidine-1-carboxamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyazetidine-1-carboxamide typically involves the hydrogenolysis of the corresponding 3-phenoxy-1-(α-methylbenzyl)azetidine or 1-diphenylmethyl-3-phenoxyazetidine . The process begins with the reaction of phenol and sodium amide, followed by the reaction of the resulting phenolate with 1-diphenylmethyl-3-methanesulphonyloxyazetidine . This method is known for its efficiency in producing high yields of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosgene to form a 3-phenoxyazetidine-1-carbonyl chloride intermediate, which is then reacted with ammonium hydroxide to yield the final product . This method is advantageous for large-scale production due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenoxyazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenoxyazetidine-1-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenoxyazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptor sites, leading to its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Phenoxyazetidine: A closely related compound with similar pharmacological properties.
Phenazine-1-carboxamide: Another compound with notable biological activity.
Comparison: 3-Phenoxyazetidine-1-carboxamide is unique due to its specific structural features and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and efficacy in various applications .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-phenoxyazetidine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)12-6-9(7-12)14-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,13) |
InChI-Schlüssel |
XQHOIPJEWVQKGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)N)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


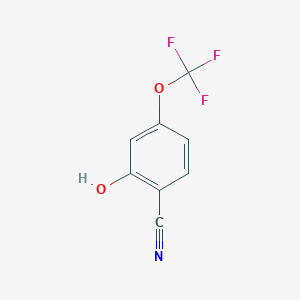
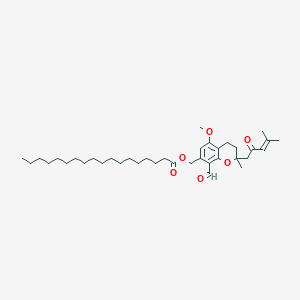
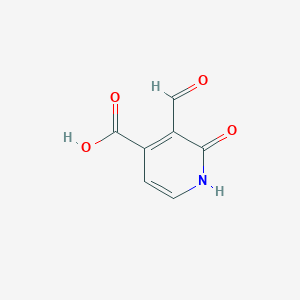
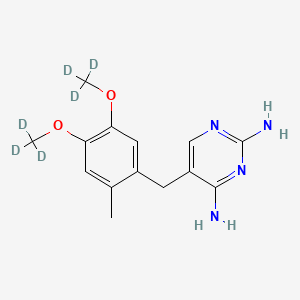
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
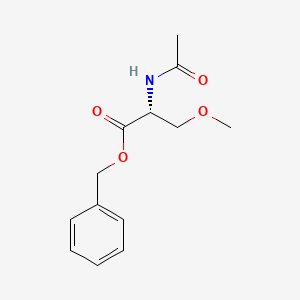
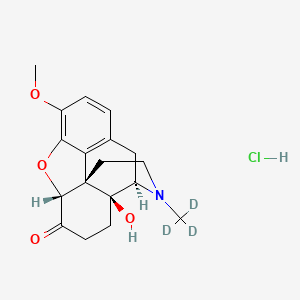

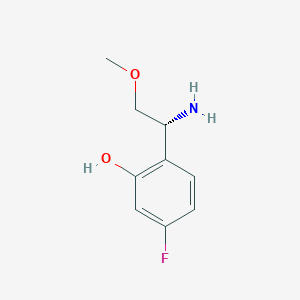
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)

![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
